molecular formula C19H22N4O B5511866 N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B5511866
M. Wt: 322.4 g/mol
InChI Key: UOHFDPGQRXOWAN-UHFFFAOYSA-N
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Description

N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.17936134 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Properties and Biomedical Applications

Compounds related to the specified chemical, such as isoquinolinones and their derivatives, have been investigated for their bright fluorescence in solutions, solid states, and polymeric matrices. These properties are particularly valuable for the development of fluorescent markers in biomedical applications, including imaging and diagnostic assays. The nature of substituents on the isoquinolinone structure significantly affects their fluorescence quantum yields, which can be tailored for specific applications (Galunov et al., 2003).

Antitumor Activity

Derivatives of pyrido and isoquinoline, similar in structure to the compound , have shown promising antitumor properties. Modifications on the heterocycle or side chain of these compounds have been explored to enhance their antitumor efficacy. Although specific modifications did not significantly increase in vitro cytotoxicity against certain cancer cell lines, such studies guide the design and synthesis of more effective antitumor agents (Rivalle et al., 1983).

Synthetic Methodologies

Research into efficient synthetic methodologies for creating compounds with the isoquinoline and pyrazole moieties has provided valuable insights into their potential applications. For example, the development of solvent-free synthesis techniques for derivatives of arylquinoline demonstrates the chemical community's interest in more sustainable and environmentally friendly synthetic routes. These methodologies not only offer better yields but also highlight the versatility of these compounds for further chemical modifications (Kumar & Vijayakumar, 2018).

Antimycobacterial Activity

The structural framework of isoquinolines and pyrazoles has been explored for antimycobacterial activity as well. Compounds with these cores have been synthesized and tested against Mycobacterium tuberculosis, with some derivatives demonstrating significant potency. This research avenue is crucial for the development of new therapeutics against tuberculosis, a global health challenge (Gezginci et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a pharmaceutical compound, it could have potential side effects. Additionally, like all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-(isoquinolin-5-ylmethyl)-N,5-dimethyl-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-10-23-14(2)18(12-21-23)19(24)22(3)13-16-7-5-6-15-11-20-9-8-17(15)16/h5-9,11-12H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHFDPGQRXOWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.